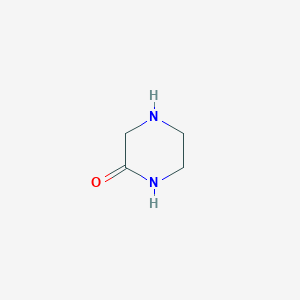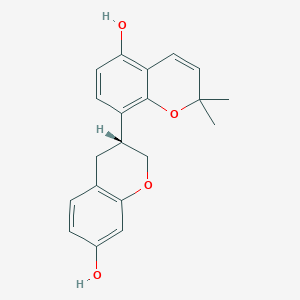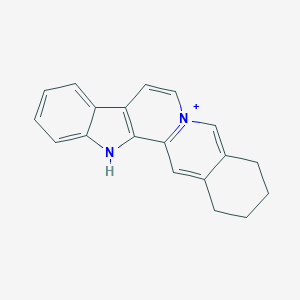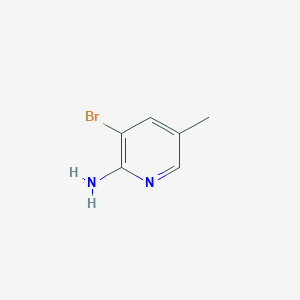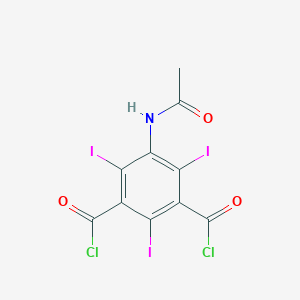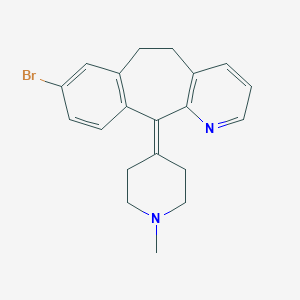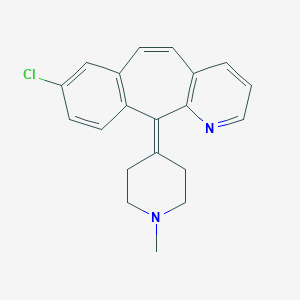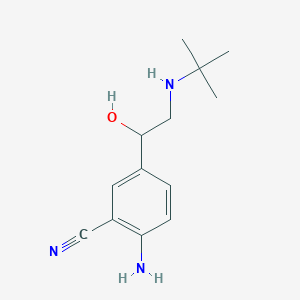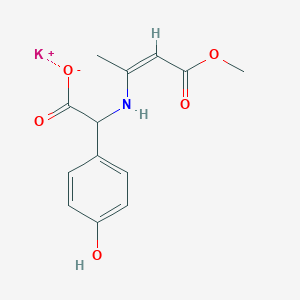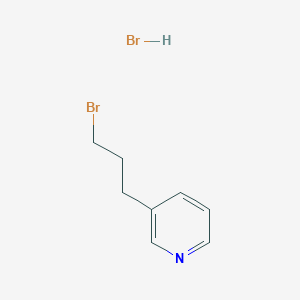
3-(3-Bromopropyl)pyridine hydrobromide
描述
Synthesis Analysis
Efficient synthesis methods are crucial for obtaining bromopyridine derivatives, including 3-(3-Bromopropyl)pyridine hydrobromide. For example, Guo, Lu, and Wang (2015) reported a new preparation method for 5-methyl-3-(bromomethyl)pyridine hydrobromide, showcasing an approach that might be adapted for synthesizing related compounds with high efficiency and environmental friendliness (Guo, Lu, & Wang, 2015).
Molecular Structure Analysis
The structure of bromopyridine compounds plays a significant role in their reactivity and potential applications. For instance, Monmoton, Lefebvre, and Fradet (2008) synthesized hyperbranched polyelectrolytes from bis(bromomethyl)pyridine hydrobromide, revealing how the structural aspects of brominated pyridines contribute to their reactivity and the formation of complex polymers (Monmoton, Lefebvre, & Fradet, 2008).
Chemical Reactions and Properties
Bromopyridines, including derivatives similar to 3-(3-Bromopropyl)pyridine hydrobromide, are key intermediates in a variety of chemical reactions. Ali, Nikalje, and Sudalai (1999) demonstrated the use of pyridinium hydrobromide perbromide in catalyzing the aziridination of olefins, highlighting the compound's utility in nitrogen source reactions and the synthesis of aziridines (Ali, Nikalje, & Sudalai, 1999).
科学研究应用
Bromination of Metal(II) Complexes : Pyridinium hydrobromide perbromide is effective for brominating metal(II) complexes under various conditions, which could be relevant in coordination chemistry and material science (Raman, Muthuraj, & Ravichandran, 2005).
Synthesis of Variolin B and Deoxyvariolin B : This compound is used in the selective palladium-mediated functionalization of certain heterocyclic systems, crucial for synthesizing complex organic molecules like variolin B, which has potential applications in medicinal chemistry (Baeza et al., 2010).
Catalyst for Aziridination of Olefins : It serves as a versatile catalyst for aziridination reactions, a process important in organic synthesis for creating nitrogen-containing compounds (Ali, Nikalje, & Sudalai, 1999).
Reusable Bromination Agent : In a sol-gel encapsulated form, it offers an environmentally friendly, clean, and reusable bromination agent for various substrates, enhancing sustainability in chemical processes (Levin et al., 2006).
Protection of Aryl Bromides in Alkali : Pyridine analogs effectively preserve aryl bromides in strong alkali, which is significant in maintaining the integrity of certain organic compounds under harsh conditions (Chen et al., 2008).
Bone Resorption Marker Assay : It improves assay precision for urinary 3'-hydroxy pyridinium compounds, important markers of bone resorption, thus aiding in medical diagnostics (Colwell, Russell, & Eastell, 1993).
Synthesis of Hyperbranched Poly[3,5-bis(alkylene)pyridinium] : It's used in the synthesis of hyperbranched poly[3,5-bis(alkylene)pyridinium]s, relevant in the field of polymer chemistry and materials science (Monmoton et al., 2008).
Selective Oxidation of Alcohols : A nanocatalyst based on this compound efficiently catalyzes the selective oxidation of alcohols, a key reaction in various chemical industries (Tabari, Pourali, & Nazarzadeh Zare, 2022).
Water Purification : It's involved in the degradation mechanism of pyridine in drinking water treatment, demonstrating its potential in environmental applications (Li et al., 2017).
安全和危害
属性
IUPAC Name |
3-(3-bromopropyl)pyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.BrH/c9-5-1-3-8-4-2-6-10-7-8;/h2,4,6-7H,1,3,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVWDZPGKCWJOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507377 | |
| Record name | 3-(3-Bromopropyl)pyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromopropyl)pyridine hydrobromide | |
CAS RN |
41038-63-5 | |
| Record name | 3-(3-Bromopropyl)pyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50507377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-bromopropyl)pyridine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

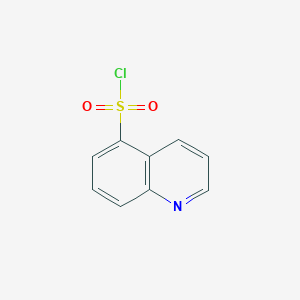
![tert-Butyl 1-(Chloromethyl)-1,2-dihydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B30743.png)
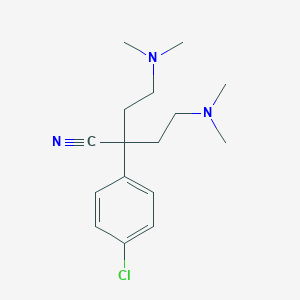
![4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid](/img/structure/B30748.png)
![(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B30752.png)
